N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a benzothiazole-linked thioether side chain at position 3. The 3-methylbenzamide moiety is attached via a methylene bridge to the triazole ring. This compound exemplifies the integration of multiple heterocyclic systems (triazole, benzothiazole) and functional groups (thioether, carboxamide) designed to enhance bioactivity, stability, and target specificity. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules in the literature demonstrate anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S2/c1-17-8-7-9-18(14-17)24(34)27-15-22-30-31-26(32(22)19-10-3-2-4-11-19)35-16-23(33)29-25-28-20-12-5-6-13-21(20)36-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOHECWPAXOARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide, primarily targets Cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s interaction with COX enzymes is likely due to its structural similarity to arachidonic acid, allowing it to bind to the active site of the enzyme.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the synthesis of prostaglandins, which are key mediators of inflammation. This disruption can have downstream effects on various physiological processes, including pain perception and fever response.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin synthesis. This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response. On a cellular level, this can lead to a decrease in the recruitment of leukocytes to inflamed tissues and a reduction in the symptoms of inflammation.
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Triazole ring : Associated with a variety of pharmacological effects.
- Benzamide structure : Contributes to the compound's chemical reactivity.
The molecular formula is with a molecular weight of approximately 398.50 g/mol. The presence of these functional groups suggests potential applications in drug development, particularly in antimicrobial and anticancer therapeutics.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the benzo[d]thiazole intermediate .
- Coupling with the triazole derivative .
- Finalization through benzamide formation .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The benzo[d]thiazole and triazole moieties are known to enhance bioactivity against various pathogens, suggesting potential as an antibiotic agent .
Anticancer Activity
Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives of thiazole have demonstrated cytotoxic effects against various cancer cell lines . A study indicated that modifications in the phenyl ring could enhance anticancer activity, suggesting that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny1)-4H-triazole may also exhibit similar effects .
Case Studies and Research Findings
Comparison with Similar Compounds
The compound shares structural motifs with several synthesized derivatives reported in the evidence. Below is a comparative analysis based on structural features, synthetic routes, and biological activities (where available):
Key Observations:
Core Heterocycles: The target compound’s benzothiazole-triazole hybrid differs from thiadiazole-triazole (8a, 8b) or thiazole-benzamide (6) systems . The thioether linkage in the target compound mirrors S-alkylation strategies used in , where triazole-thiols react with electrophiles like chloroacetamides .
Benzothiazole vs. Thiophene/Thiadiazole: Benzothiazole’s electron-withdrawing nature may enhance metabolic stability over thiophene-containing analogs (e.g., : MW 636.8) .
Synthetic Efficiency :
- Yields for triazole-thiadiazole hybrids (e.g., 8a, 8b: 80%) suggest that optimized protocols for the target compound could achieve similar efficiency .
Key Insights :
- Benzothiazole derivatives are known for kinase inhibition and DNA intercalation, which could align with mechanisms observed in and .
Preparation Methods
Reaction Condition Optimization
Analytical Validation
- X-ray Crystallography : Confirms the planar structure of the triazole ring and thioether linkage.
- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 250°C, ensuring suitability for pharmaceutical formulation.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | 2-Aminothiophenol, chloroacetyl chloride, Et3N | 78–85 | |
| 2 | NaOH (5%), reflux | 70–75 | |
| 3 | K2CO3, DMF, 60°C | 65–72 | |
| 4 | EDC/HOBt, THF | 60–68 |
Q & A
Basic: What are the key steps and challenges in synthesizing this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a 2-aminothiazole derivative with a substituted benzoyl chloride or thioformyl reagent under reflux conditions in ethanol or methanol .
- Step 2: Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated acetamide derivative, requiring precise pH control (7.5–8.5) and anhydrous solvents like DMF .
- Step 3: Final coupling of the triazole-thioacetamide core with a 3-methylbenzamide group using carbodiimide-based coupling agents .
Key Challenges:
- Avoiding side reactions (e.g., oxidation of thiol groups) by using inert atmospheres .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers .
Purity Validation:
- Spectroscopic Techniques: IR (C=O stretch at 1680–1720 cm⁻¹), ¹H/¹³C NMR (e.g., benzothiazole NH at δ 10.2–10.8 ppm), and HRMS (deviation < 2 ppm) .
Basic: What preliminary biological assays are used to screen this compound’s activity?
Answer:
Initial screening focuses on:
- Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
- Antimicrobial Testing: Broth microdilution for MIC values against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition: Spectrophotometric assays for acetylcholinesterase (AChE) or COX-2 inhibition, using Ellman’s reagent or fluorogenic substrates .
Methodological Note:
- Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) are critical for reliable data .
Advanced: How do structural modifications influence its bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights:
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Triazole ring substitution | 4-Phenyl enhances anticancer activity vs. 4-(3,4-dichlorophenyl) . | |
| Benzothiazole NH replacement | Replacing with electron-withdrawing groups (e.g., NO₂) reduces antimicrobial potency . | |
| Thioether linker length | Shorter linkers (e.g., -CH₂- vs. -CH₂CH₂-) improve AChE inhibition by reducing steric hindrance . |
Methodology:
- Comparative assays with structurally analogous compounds (e.g., triazole vs. thiadiazole cores) .
Advanced: What molecular targets and binding mechanisms are hypothesized for this compound?
Answer:
Proposed Targets:
- DNA Topoisomerase II: Docking studies suggest intercalation via the benzothiazole moiety, validated by comet assays for DNA damage .
- Kinase Inhibition: ATP-binding pockets (e.g., EGFR) through hydrogen bonding with the triazole NH and carbonyl groups .
Mechanistic Validation:
- Surface Plasmon Resonance (SPR): Binding affinity (KD = 0.8–2.3 µM) to purified enzymes .
- Mutagenesis Studies: Reduced activity against kinase mutants lacking key residues (e.g., EGFR T790M) .
Advanced: How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Answer:
Common Discrepancies:
- IC₅₀ values vary due to cell line heterogeneity (e.g., HepG2 vs. HeLa) or assay protocols (MTT vs. SRB) .
Resolution Strategies:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays .
- Meta-Analysis: Compare data across ≥3 independent studies with identical compound batches .
- Mechanistic Confounders: Test for off-target effects (e.g., ROS generation) via N-acetylcysteine co-treatment .
Advanced: What analytical methods validate structural integrity under varying conditions?
Answer:
Stability Studies:
- Thermal Degradation: TGA/DSC to assess decomposition temperatures (>200°C indicates robustness) .
- Photolytic Stability: HPLC monitoring under UV light (254 nm) for 48 hours .
Degradation Products:
- LC-MS/MS identifies hydrolysis byproducts (e.g., free benzothiazole fragments) in acidic buffers .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
Answer:
Strategies:
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 2.8 mg/mL → 12.3 mg/mL) .
- Nanoformulation: PEGylated liposomes enhance plasma half-life (t½ = 8–12 hrs in rodents) .
Validation:
- Pharmacokinetics: Cmax and AUC0–24 measurements via LC-MS in rodent plasma .
Advanced: How to assess multi-target effects and synergistic potential?
Answer:
Approaches:
- Network Pharmacology: STRING database analysis to map protein-protein interaction networks .
- Combination Index (CI): Chou-Talalay method with cisplatin or fluconazole (CI < 0.9 indicates synergy) .
Case Study:
- Synergy with 5-fluorouracil (CI = 0.4) in colorectal cancer models due to dual thymidylate synthase and TOP-II inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
